2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- is a chemical compound characterized by its unique structure and properties. It is part of the furanone family, which are cyclic compounds that contain a furan ring with a carbonyl group. The specific compound in question is notable for its dichlorination and the presence of a propenylamino group, which may influence its reactivity and potential applications.
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to the presence of a furan ring. It is classified as a chlorinated furanone derivative.
The synthesis of 2(5H)-furanone, 3,4-dichloro-5-(2-propenylamino)- typically involves several steps:
The molecular structure of 2(5H)-furanone, 3,4-dichloro-5-(2-propenylamino)- features:
C=CCN(C)C(=O)C1=C(O)C(C=C1)Cl.The compound can undergo various chemical reactions:
The mechanism of action for 2(5H)-furanone, 3,4-dichloro-5-(2-propenylamino)- primarily involves:
Kinetic studies and mechanistic investigations often utilize techniques such as NMR spectroscopy and mass spectrometry to analyze reaction pathways and product distributions .
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- has several potential applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: